Cas no 42407-86-3 (3-[(4-methylphenyl)amino]-2H-indol-2-one)

3-[(4-methylphenyl)amino]-2H-indol-2-one is a synthetic organic compound featuring an indole-2-one core substituted with a 4-methylphenylamino group at the 3-position. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. Its well-defined heterocyclic framework offers versatility for further functionalization, enabling the development of derivatives with tailored properties. The compound’s stability and purity make it suitable for rigorous experimental applications, including medicinal chemistry studies targeting enzyme inhibition or receptor modulation. Careful synthesis and characterization ensure reproducibility, supporting its use in high-value research and development workflows.
3-[(4-methylphenyl)amino]-2H-indol-2-one structure
42407-86-3 structure
Product Name:3-[(4-methylphenyl)amino]-2H-indol-2-one
CAS No:42407-86-3
MF:C15H12N2O
MW:236.268583297729
MDL:MFCD00443382
CID:928087
PubChem ID:135412515
Update Time:2025-10-31

3-[(4-methylphenyl)amino]-2H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-methylphenyl)amino]-2H-indol-2-one
    • 3-(4-methylanilino)indol-2-one
    • 3-(4-methyl-phenylimino)-1,3-dihydro-indol-2-one
    • 3-(p-tolylimino)indolin-2-one
    • 3-N-p-methylphenyliminoisatin
    • AC1L6YZJ
    • CBDivE_000601
    • CHEMBL571380
    • CTK1D6594
    • NSC298520
    • Oprea1_142688
    • ST4032793
    • MLS001181915
    • 3-[(4-methylphenyl)amino]indol-2-one
    • BDBM66793
    • STK725176
    • (3E)-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
    • CCG-277051
    • AKOS001586934
    • (3Z)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • AKOS001267965
    • AKOS030699073
    • BIM-0207653.0001
    • Indol-2(2H)-one, 1,3-dihydro-3[(4-methylphenyl)imino]-
    • Indol-2(3H)-one, 3-(4-tolylimino)-
    • (E/Z)-3-(p-tolylimino)indolin-2-one
    • 3-(p-toluidino)indol-2-one
    • MLS-0326244.0001
    • SCHEMBL12584950
    • ZETUOQQJYCOFTD-UHFFFAOYSA-N
    • SB65622
    • 1809720-66-8
    • 3-[(4-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE
    • (E)-3-(p-Tolylimino)indolin-2-one
    • HMS1608I09
    • 3-p-Tolylimino-1,3-dihydro-indol-2-one
    • SMR000567637
    • EU-0067031
    • Z57111189
    • SCHEMBL16445154
    • (3E)-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • 3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • 3-(4-methylphenyl)imino-1H-indol-2-one
    • 42407-86-3
    • DTXSID80316010
    • DS-014008
    • MFCD00443382
    • NSC-298520
    • CS-0332338
    • cid_326728
    • 3-(4-methylanilino)-2-indolone
    • LS-05315
    • (3Z)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one #
    • 3-(p-Tolylamino)-2H-indol-2-one
    • BDBM50301379
    • MDL: MFCD00443382
    • Inchi: 1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
    • InChI Key: ZETUOQQJYCOFTD-UHFFFAOYSA-N
    • SMILES: O=C1/C(/C2C=CC=CC=2N1)=N\C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 236.09506
  • Monoisotopic Mass: 236.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.99
  • LogP: 3.20590

3-[(4-methylphenyl)amino]-2H-indol-2-one Pricemore >>

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Additional information on 3-[(4-methylphenyl)amino]-2H-indol-2-one

Introduction to 3-[(4-methylphenyl)amino]-2H-indol-2-one (CAS No. 42407-86-3)

3-[(4-methylphenyl)amino]-2H-indol-2-one, identified by its Chemical Abstracts Service (CAS) number 42407-86-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of 3-[(4-methylphenyl)amino]-2H-indol-2-one consists of an indole core substituted with an amino group at the 3-position and a 4-methylphenyl (p-tolyl) moiety at the 2-position. This unique arrangement of functional groups imparts distinct chemical and pharmacological properties, positioning it as a versatile scaffold for medicinal chemistry innovation.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward indole derivatives due to their broad spectrum of biological activities. The indole ring system is well-documented for its role in various pharmacological mechanisms, including modulation of neurotransmitter systems, anti-inflammatory responses, and anticancer effects. The presence of an amino group in 3-[(4-methylphenyl)amino]-2H-indol-2-one further enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 3-[(4-methylphenyl)amino]-2H-indol-2-one is its structural similarity to known bioactive molecules. For instance, indole derivatives have been extensively studied for their role in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The methylphenyl group in this compound may contribute to enhanced binding affinity to specific targets, thereby improving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-[(4-methylphenyl)amino]-2H-indol-2-one with various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with emerging research indicating that modulating these pathways could lead to novel therapeutic strategies.

The synthesis of 3-[(4-methylphenyl)amino]-2H-indol-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The indole core can be readily functionalized through classical methods such as nucleophilic substitution or condensation reactions. The introduction of the 4-methylphenyl group further expands the synthetic toolbox, allowing for modifications that fine-tune biological activity.

In vitro studies have begun to unravel the pharmacological profile of 3-[(4-methylphenyl)amino]-2H-indol-2-one. Preliminary results suggest that this compound exhibits promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate neurotransmitter release has been observed in neuronal cell lines, raising hopes for potential applications in treating neurodegenerative disorders.

The impact of 3-[(4-methylphenyl)amino]-2H-indol-2-one extends beyond academic research; it holds significant promise for clinical development. Pharmaceutical companies are increasingly investing in high-throughput screening programs to identify novel drug candidates, and compounds like this one are prime candidates due to their well-defined structures and predicted biological activities.

Future directions in the study of 3-[(4-methylphenyl)amino]-2H-indol-2-one include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, preclinical studies are needed to assess its safety and efficacy in animal models before human trials can commence.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of novel compounds like 3-[(4-methylphenyl)amino]-2H-indol-2-one. AI-driven platforms can predict biological activity based on structural features, enabling researchers to prioritize compounds for experimental validation more efficiently than traditional methods alone.

The versatility of 3-[(4-methylphenyl)amino]-2H-indol-2-one as a scaffold for drug development is further exemplified by its potential use in combination therapies. By pairing this compound with other bioactive molecules targeting different pathways, researchers may uncover synergistic effects that enhance overall therapeutic outcomes.

In conclusion, 3-[(4-methylphenyl)amino]-2H-indol-2-one (CAS No. 42407-86-3) represents a promising candidate in pharmaceutical research due to its unique structural features and predicted biological activities. Its synthesis is feasible through established organic methodologies, and preliminary studies suggest significant potential for applications in treating neurological disorders and inflammation-related conditions.

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